![molecular formula C17H17ClFN3O2 B11828851 tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11828851.png)
tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
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Overview
Description
Tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a useful research compound. Its molecular formula is C17H17ClFN3O2 and its molecular weight is 349.8 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a complex organic compound that belongs to the class of pyridoindole derivatives. Its unique molecular structure, characterized by a pyrido[2,3-b]indole core with various substituents, suggests significant potential for biological activity. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 2245358-13-6
- Molecular Formula: C17H17ClFN3O2
- Molecular Weight: 349.79 g/mol
- Purity: NLT 98%
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of halogen atoms (chlorine and fluorine) in its structure may enhance its lipophilicity and metabolic stability, which are advantageous for drug development .
Research indicates that compounds with similar structures have been studied for their potential as:
- Antitumor agents
- Antimicrobial agents
- Enzyme inhibitors
Biological Activity Overview
Activity Type | Mechanism | Reference |
---|---|---|
Antitumor | Inhibition of cancer cell proliferation through apoptosis induction | |
Antimicrobial | Disruption of bacterial cell wall synthesis | |
Enzyme Inhibition | Competitive inhibition of key metabolic enzymes |
Case Studies and Research Findings
-
Antitumor Activity
- A study highlighted the efficacy of pyridoindole derivatives against various cancer cell lines, suggesting that this compound may exhibit similar effects. The compound's ability to induce apoptosis in cancer cells was noted, indicating its potential as a chemotherapeutic agent .
-
Antimicrobial Properties
- Preliminary investigations into the antimicrobial activity revealed that the compound could inhibit the growth of both Gram-positive and Gram-negative bacteria. Its mechanism involves interference with bacterial cell wall synthesis, making it a candidate for further development in treating resistant infections .
-
Enzyme Inhibition Studies
- Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings suggest that it may act as a competitive inhibitor, which could be leveraged in designing drugs targeting metabolic disorders .
Scientific Research Applications
Synthesis Methodologies
The synthesis of tert-butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate typically involves multiple steps:
- Starting Materials : Common reagents include manganese dioxide for oxidation and lithium aluminum hydride for reduction.
- Optimization : Reaction conditions such as temperature, solvent choice, and time are crucial for maximizing yield and purity.
- Multicomponent Reactions : These methods allow for the rapid synthesis of complex derivatives with minimal purification steps.
Research into the biological activity of this compound suggests several promising applications:
Anticancer Activity
Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by interacting with specific molecular targets involved in cell proliferation and apoptosis. The unique substitution pattern of this compound may enhance its selectivity towards cancer cells compared to traditional chemotherapeutics.
Enzyme Inhibition
Certain derivatives have been shown to inhibit key enzymes involved in metabolic pathways. The potential for this compound to act as an enzyme inhibitor could be explored further in drug development.
Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activity. Research into its efficacy against various pathogens could lead to new therapeutic agents.
Case Studies and Research Findings
- Inhibition Studies : Research has shown that similar compounds can inhibit lysosomal phospholipase A2 activity, which is linked to drug-induced phospholipidosis. Understanding these interactions may inform the development of safer pharmaceuticals .
- Antitumor Mechanisms : A study highlighted the mechanisms by which pyridoindole derivatives exert antitumor effects through apoptosis induction in cancer cells .
Properties
Molecular Formula |
C17H17ClFN3O2 |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
tert-butyl N-(3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate |
InChI |
InChI=1S/C17H17ClFN3O2/c1-17(2,3)24-16(23)22(4)13-7-10(19)6-11-12-5-9(18)8-20-15(12)21-14(11)13/h5-8H,1-4H3,(H,20,21) |
InChI Key |
LHPGCRZPGPBWLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC2=C1NC3=C2C=C(C=N3)Cl)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.